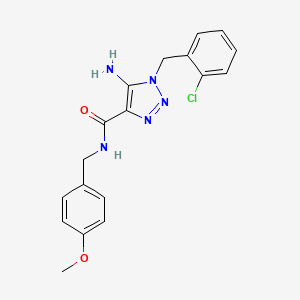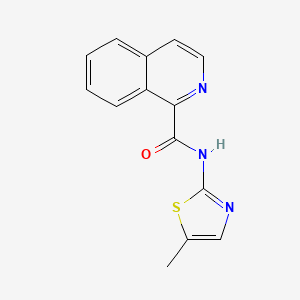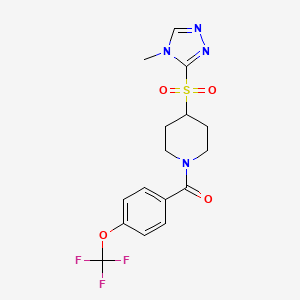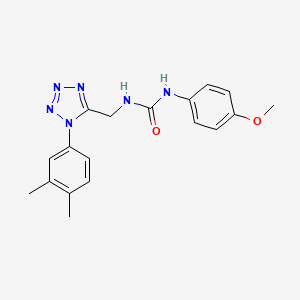
3-Ara-28-Glu Hederagenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ara-28-Glu Hederagenin is a natural pentacyclic triterpenoid compound derived from hederagenin. It is characterized by the presence of arabinose and glucose sugar moieties attached to the hederagenin backbone. This compound is found in various medicinal plants and has been studied for its diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-Ara-28-Glu Hederagenin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: The compound is utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Safety and Hazards
While Hederagenin has many potential benefits, it also has some limitations. The low bioavailability and moderate hemolysis effect of Hederagenin may limit its clinical application . The cause of the observed toxic effects in some animals, including dogs, cats, cattle, goats, and horses also needs to be explained .
Zukünftige Richtungen
Future research on Hederagenin will focus on prolonging its half-life, improving its bioavailability, enhancing its pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design . This could potentially accelerate Hederagenin from the preclinical to clinical research phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ara-28-Glu Hederagenin typically involves the glycosylation of hederagenin with arabinose and glucose. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moieties to the hederagenin structure. Common reagents used in these reactions include glycosyl halides and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound involves the extraction of hederagenin from plant sources, followed by chemical modification to attach the arabinose and glucose units. The process includes purification steps to isolate the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ara-28-Glu Hederagenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Vergleich Mit ähnlichen Verbindungen
3-Ara-28-Glu Hederagenin is unique due to its specific sugar moieties and the resulting pharmacological activities. Similar compounds include:
Hederagenin: The parent compound without the sugar modifications.
Glycosylated Hederagenin Derivatives: Other derivatives with different sugar units attached.
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
These similar compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.
Eigenschaften
CAS-Nummer |
39524-13-5 |
|---|---|
Molekularformel |
C41H66O13 |
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
UCVNVSOIAFGLPL-UUWFFIQNSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one](/img/structure/B2986129.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)
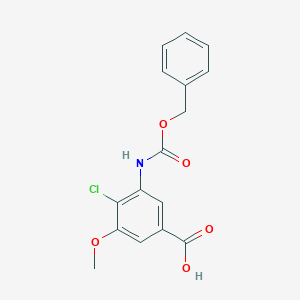
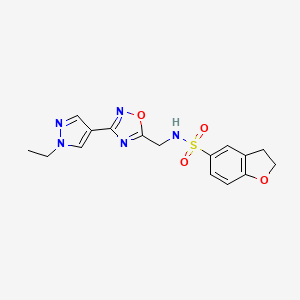
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2986139.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2986141.png)

